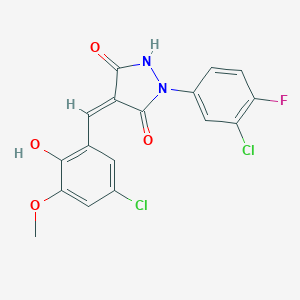
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a nitrophenyl group, which is further substituted with a dimethylpyrrole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method involves the initial formation of the 2,5-dimethylpyrrole ring, followed by its attachment to a nitrophenyl group. The final step involves the coupling of this intermediate with a phenylpiperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Evaluated for antibacterial activity and enzyme inhibition.
Uniqueness
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C22H24N4O2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1-[4-(2,5-dimethylpyrrol-1-yl)-2-nitrophenyl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H24N4O2/c1-17-8-9-18(2)25(17)20-10-11-21(22(16-20)26(27)28)24-14-12-23(13-15-24)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 |
Clé InChI |
IUYOZJFUVHZLTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B326967.png)
![ethyl 2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B326968.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B326969.png)
![3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B326970.png)

![3-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B326975.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B326976.png)
![3-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B326977.png)
![3-{[1-(3-Bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B326978.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B326979.png)
![5-chloro-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B326980.png)
![3-butoxy-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B326982.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B326985.png)
![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B326988.png)
